molecular formula C8H17NO3 B1584641 1,4,7-Trioxa-10-azacyclododecane CAS No. 41775-76-2

1,4,7-Trioxa-10-azacyclododecane

Cat. No.: B1584641
CAS No.: 41775-76-2
M. Wt: 175.23 g/mol
InChI Key: QNSRHBOZQLXYNV-UHFFFAOYSA-N
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Description

1,4,7-Trioxa-10-azacyclododecane, also known as 1-Aza-12-crown-4, is a macrocyclic compound with the molecular formula C8H17NO3. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly notable for its ability to form stable complexes with metal ions, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Trioxa-10-azacyclododecane can be synthesized through several methods. One common synthetic route involves the cyclization of triethylene glycol with ethylenediamine under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Triethylene glycol and ethylenediamine

    Catalyst: Acidic catalyst such as hydrochloric acid

    Conditions: Refluxing the mixture at elevated temperatures

Another method involves the use of tosylated triethylene glycol and sodium azide, followed by reduction of the azide to the amine and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,4,7-Trioxa-10-azacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4,7-Trioxa-10-azacyclododecane has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 1,4,7-Trioxa-10-azacyclododecane involves its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the ring structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation. This complexation ability is crucial in various applications, including catalysis, ion transport, and drug delivery .

Comparison with Similar Compounds

1,4,7-Trioxa-10-azacyclododecane is unique among crown ethers due to the presence of a nitrogen atom in its ring structure, which enhances its ability to form complexes with metal ions. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its enhanced complexation ability due to the nitrogen atom in its structure .

Properties

IUPAC Name

1,4,7-trioxa-10-azacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSRHBOZQLXYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194606
Record name 1,4,7-Trioxa-10-azacyclododecane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41775-76-2
Record name 1,4,7-Trioxa-10-azacyclododecane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7-Trioxa-10-azacyclododecane
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Record name 1,4,7-Trioxa-10-azacyclododecane
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Record name 1,4,7-trioxa-10-azacyclododecane
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Synthesis routes and methods

Procedure details

A quantity of the 1-benzyl-1-aza-4,7,10-trioxacyclododecane compound (3) prepared in Example 3 (45.1 g, 0.17 mol), ethanol (7 g), and 10% palladium on carbon (0.5 g) were shaken in hydrogen atmosphere at more than 50 psi (1 psi=6.9×103 Pa=0.07 kg cm-2). Hydrogen gas was recharged several times into the reaction chamber to keep the pressure elevated. Shaking was continued until the pressure lowering stopped (4 days). After the palladium carbon was filtered, the solvent was evaporated. The pure compound (4) was sublimed from the residue with gentle heating using a water bath (75°-77° C.; crude material melted at this temperature). The sublimate was white needles and was hygroscopic. Yield 60%; 1HNMR (D2O): δ 2.53-2.70 (t, 4H, N--CH2), 3.5-3.75 (m, 12H, O--CH2), no signal at 7.1 (Ar--H of benzyl group, possible contaminant).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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